molecular formula C16H13ClN2O B8603425 6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile

6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile

Cat. No. B8603425
M. Wt: 284.74 g/mol
InChI Key: NIMBDIHMLFPZQA-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of 25 g 2-(4-chloro-phenyl)-3-cyclopropylmethoxy-pyridine 1-oxide in 500 mL acetonitrile, 9.23 g triethylamine and 10.73 g dimethylcarbamoylchlorid were added. After 5 minutes at room temperature, 27.88 g trimethylsilylcyanid was added. The reaction mixture was stirred at 90° C. over 15 h. The reaction mixture was partitioned between water and ethyl acetate; then extracted. The organic phase was washed with brine; then dried over MgSO4 and purified by chromatography on silica gel with a gradient of heptane to heptane:ethyl acetate 2:1 to yield 15.30 g (59.26%) of the title compound as light yellow solid, MS 285.1 (M+H)+.
Name
2-(4-chloro-phenyl)-3-cyclopropylmethoxy-pyridine 1-oxide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27.88 g
Type
reactant
Reaction Step Two
Yield
59.26%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([O:14][CH2:15][CH:16]3[CH2:18][CH2:17]3)=[CH:12][CH:11]=[CH:10][N+:9]=2[O-])=[CH:4][CH:3]=1.[CH2:20]([N:22](CC)CC)C.CN(C)C(Cl)=O.C[Si](C#N)(C)C>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([C:20]#[N:22])[CH:11]=[CH:12][C:13]=2[O:14][CH2:15][CH:16]2[CH2:18][CH2:17]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-chloro-phenyl)-3-cyclopropylmethoxy-pyridine 1-oxide
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=[N+](C=CC=C1OCC1CC1)[O-]
Name
Quantity
9.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10.73 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
27.88 g
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. over 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
then extracted
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel with a gradient of heptane to heptane:ethyl acetate 2:1

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC(=N1)C#N)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 59.26%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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